[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol
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Overview
Description
[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol is a chiral compound with the molecular formula C5H9FO. This compound features a cyclopropyl ring substituted with a fluorine atom and a methyl group, along with a methanol group attached to the ring. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a fluorinated alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:
Catalyst: Rhodium or copper-based catalysts
Solvent: Dichloromethane or toluene
Temperature: Room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and solvent may be adjusted to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of the methanol group to a methyl group using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles in polar aprotic solvents like DMF (Dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of [(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanone.
Reduction: Formation of [(1S,2R)-1-Fluoro-2-methylcyclopropane].
Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The cyclopropyl ring provides rigidity, which can influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
- [(1S,2R)-2-Fluorocyclopropyl]methanol
- [(1R,2S)-1-Fluoro-2-methylcyclopropyl]methanol
- [(1S,2R)-1-Methyl-2-fluorocyclopropyl]methanol
Uniqueness
[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methanol group. This combination of features can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[(1S,2R)-1-fluoro-2-methylcyclopropyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c1-4-2-5(4,6)3-7/h4,7H,2-3H2,1H3/t4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDPHASYCCSJIF-RFZPGFLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]1(CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2742343-56-0 |
Source
|
Record name | rac-[(1R,2S)-1-fluoro-2-methylcyclopropyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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